molecular formula C24H21N3O5S B2583396 (Z)-N-(4-methoxyphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide CAS No. 866346-98-7

(Z)-N-(4-methoxyphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide

Cat. No. B2583396
CAS RN: 866346-98-7
M. Wt: 463.51
InChI Key: GDNRKNPIMVMPGJ-LCUIJRPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(4-methoxyphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide, also known as MTTC, is a synthetic compound that belongs to the class of chromene derivatives. MTTC has been studied for its potential therapeutic applications in various fields, including cancer treatment and neuroprotection.

Scientific Research Applications

Synthesis and Structural Characterization

Several studies have focused on the synthesis and structural characterization of chromene derivatives, which share a core structure with "(Z)-N-(4-methoxyphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide". For instance, research by Reis et al. (2013) described the crystal structures of 4-oxo-N-phenyl-4H-chromene-2-carboxamide derivatives, highlighting their anti-rotamer conformation about the C-N bond and the orientation of amide and pyran ring O atoms (Reis et al., 2013). Similarly, studies on the synthesis of chromene-3-carboxamides through multicomponent reactions under various conditions have been reported, emphasizing the versatility and reactivity of these compounds in creating biologically relevant molecules (Chitreddy V. Subbareddy & S. Sumathi, 2017).

Biological Activities

Chromene derivatives have been evaluated for their antioxidant and antibacterial properties, underscoring the potential of these compounds in therapeutic applications. For example, the synthesis of indolyl-4H-chromene-3-carboxamides and their evaluation as antioxidants and antibacterial agents highlight the bioactivity of chromene derivatives. Certain derivatives exhibited good antioxidant activity, and others showed activity against bacterial strains, suggesting their utility in developing new therapeutic agents (Chitreddy V. Subbareddy & S. Sumathi, 2017).

Applications in Material Science

Research on chromene compounds also extends to material science, where their unique structural features and reactivity are leveraged in synthesizing new materials with potential applications in photochromic devices and as fluorescence markers. The synthesis and fluorescence properties of benzo[c]coumarin carboxylic acids, for example, showcase the utility of chromene derivatives in developing materials with specific optical properties (Juan Shi et al., 2017).

properties

IUPAC Name

(2Z)-N-(4-methoxyphenyl)-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O5S/c1-16-7-13-20(14-8-16)33(29,30)27-26-24-21(15-17-5-3-4-6-22(17)32-24)23(28)25-18-9-11-19(31-2)12-10-18/h3-15,27H,1-2H3,(H,25,28)/b26-24-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDNRKNPIMVMPGJ-LCUIJRPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C\2/C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.